molecular formula C23H19BrN4O3 B2749571 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1326853-71-7

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

カタログ番号: B2749571
CAS番号: 1326853-71-7
分子量: 479.334
InChIキー: DKNNDHZBGJUFLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a heterocyclic acetamide derivative featuring a 2-oxopyridine core linked to a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group. This compound’s design leverages the oxadiazole ring’s metabolic stability and the bromine atom’s capacity for halogen bonding, which may improve binding affinity and selectivity compared to simpler analogs.

特性

IUPAC Name

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O3/c1-15-5-7-16(8-6-15)12-25-20(29)14-28-13-18(9-10-21(28)30)23-26-22(27-31-23)17-3-2-4-19(24)11-17/h2-11,13H,12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNNDHZBGJUFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogs in Immunoproteasome Inhibition

highlights five β1i subunit inhibitors (compounds 1–5 ) with acetamide backbones and 2-oxopyridine motifs. Key comparisons include:

Compound Substituents on Acetamide/2-Oxopyridine Molecular Weight Key Findings (Binding Stability, Ki)
Target Compound 3-Bromophenyl-1,2,4-oxadiazole; 4-methylbenzyl ~467.3 g/mol Hypothesized stronger halogen bonding and hydrophobic interactions due to bromine and methyl groups.
Compound 1 Benzyl; pyridinone ~283.3 g/mol Lead compound with high binding stability (ΔG = −8.2 kcal/mol) .
Compound 2 Benzyl; pyridinone (simpler backbone) ~269.3 g/mol Lower selectivity due to absence of oxadiazole .
Compound 3 Cyclohexyl; pyridinone ~291.4 g/mol Reduced binding stability (ΔG = −6.5 kcal/mol) .

Analogs from Screening Data ()

Two compounds from screening data share the 2-oxopyridine-1,2,4-oxadiazole-acetamide scaffold but differ in substituents:

Compound ID R-Group on Oxadiazole N-Substituent on Acetamide Molecular Weight
M212-1363 Cyclopropyl 3-Ethylphenyl 364.4 g/mol
M212-1365 Cyclopropyl 3-Isopropylphenyl 378.4 g/mol
Target Compound 3-Bromophenyl 4-Methylbenzyl ~467.3 g/mol

The target’s 3-bromophenyl group increases molecular weight and lipophilicity (clogP ~3.5 estimated) compared to M212-1363 (clogP ~2.8) and M212-1365 (clogP ~3.1). Bromine’s polarizability may promote halogen bonding in hydrophobic pockets, a feature absent in cyclopropyl analogs .

Patent-Based Analogs (–5)

Patents describe compounds with 2-oxopyridine cores but distinct substituents:

  • Quinoline-linked acetamides (): These feature bulkier cores (e.g., tetrahydrofuran-3-yl-oxy) but retain acetamide pharmacophores, suggesting divergent therapeutic targets.

Research Findings and Implications

Binding Mechanism and Stability

Molecular dynamics (MD) and Binding Pose MetaDynamics (BPMD) studies in reveal that substituent bulk and polarity critically influence β1i subunit binding. For example:

  • Compound 1’s benzyl group stabilizes via π-π stacking with Phe31.
  • The target compound’s 3-bromophenyl group may form halogen bonds with Lys33, while the 4-methylbenzyl group enhances hydrophobic interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。